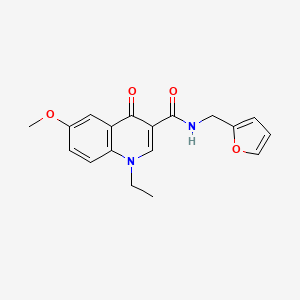

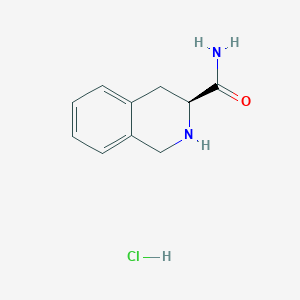

(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

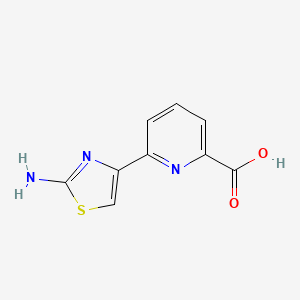

“(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride” is a chemical compound that can be used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes “(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride”, has been discussed in various studies . One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Tetrahydroisoquinoline derivatives, including (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride, have shown promise in cancer research. Trabectedin, a marine-derived compound featuring fused THIQ rings, is US FDA-approved for treating soft tissue sarcomas, highlighting the anticancer potential of THIQ scaffolds. THIQ derivatives have been explored for various therapeutic activities, notably in drug discovery for cancer and central nervous system disorders, suggesting their potential as novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective and Antidepressant Effects

1-Methyl-1,2,3,4-tetrahydroisoquinoline, a compound related to (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride, exhibits neuroprotective, antiaddictive, and antidepressant-like activities. It has been suggested that mechanisms including MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system may play a role in its neuroprotective properties. Additionally, its potential as an antidepressant and antiaddictive drug has been demonstrated in various animal models, indicating its promise for treating neurodegenerative diseases and central nervous system disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Antimalarial and Immunomodulatory Activities

Chloroquine and hydroxychloroquine, compounds related to THIQs, are known for their antimalarial effects and have been repurposed for various infectious and noninfectious diseases. These compounds demonstrate immunosuppressive activity, which is thought to contribute to their ability to reduce T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. This review highlights their efficacy in treating systemic lupus erythematosus, rheumatoid arthritis, primary Sjögren's syndrome, the anti-phospholipid syndrome, and sarcoidosis, balancing their clinical benefits against potential adverse effects (Taherian, Rao, Malemud, & Askari, 2013).

Eigenschaften

IUPAC Name |

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDFHJIRJYRGKN-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2658645.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2658648.png)

![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2658654.png)

![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658658.png)